4-(4-fluorobenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide
Description
4-(4-Fluorobenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a synthetic small molecule characterized by a pyrrole-2-carboxamide backbone substituted with a 4-fluorobenzoyl group at the 4-position and a 3-morpholinopropyl chain on the carboxamide nitrogen. The fluorine atom on the benzoyl group enhances lipophilicity and metabolic stability, while the morpholinopropyl moiety may contribute to solubility and target interaction .
Properties
IUPAC Name |
4-(4-fluorobenzoyl)-N-(3-morpholin-4-ylpropyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O3/c20-16-4-2-14(3-5-16)18(24)15-12-17(22-13-15)19(25)21-6-1-7-23-8-10-26-11-9-23/h2-5,12-13,22H,1,6-11H2,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLPSUIFWRSFDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(=O)C2=CC(=CN2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide typically involves the following steps:
Formation of the Pyrrole Core: The pyrrole ring can be synthesized through a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group can be introduced via Friedel-Crafts acylation, using 4-fluorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Morpholinopropyl Chain: The morpholinopropyl chain can be attached through nucleophilic substitution, where 3-chloropropylmorpholine reacts with the pyrrole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the morpholinopropyl chain or the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-fluorobenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The fluorobenzoyl group may interact with hydrophobic pockets in proteins, while the morpholinopropyl chain can enhance solubility and bioavailability. The pyrrole core may participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Acyl Group Modifications
- 4-(Cyclohexylcarbonyl)-N-(3-Morpholinopropyl)-1H-Pyrrole-2-Carboxamide Substituent: Cyclohexylcarbonyl instead of 4-fluorobenzoyl. Molecular Weight: 347.5 g/mol. This compound is listed as discontinued, possibly due to suboptimal pharmacokinetic properties or commercial factors .
- 4-[3-(Trifluoromethyl)Benzoyl]-N-(3-Morpholinopropyl)-1H-Pyrrole-2-Carboxamide Substituent: 3-Trifluoromethylbenzoyl. Molecular Weight: 409.4 g/mol. Properties: The electron-withdrawing trifluoromethyl group may enhance binding affinity to targets like kinases or proteases. However, its bulkiness could sterically hinder interactions .
- 4-(2-Ethylbutanoyl)-N-(3-Morpholinopropyl)-1H-Pyrrole-2-Carboxamide Substituent: Aliphatic 2-ethylbutanoyl. Molecular Weight: Not explicitly provided, but estimated ~360–370 g/mol. Properties: The aliphatic chain likely reduces aromatic stacking interactions, limiting use in DNA/RNA-targeted applications .
Fluorinated Derivatives
- N-[N-(4-Fluorobenzoyl)-L-Tyrosyl]-L-Phenylalanine Methyl Ester
Modifications on the Carboxamide Side Chain
- 4-(4-Fluorobenzoyl)-N-[3-(1H-Imidazol-1-yl)Propyl]-1H-Pyrrole-2-Carboxamide Substituent: Imidazole-propyl instead of morpholinopropyl. Properties: The imidazole group introduces basicity (pKa ~6.8), which may alter pH-dependent solubility and metal-binding capabilities.
- N-(3-Dimethylaminopropyl)-4-(2-Fluorobenzoyl)-1H-Pyrrole-2-Carboxamide Substituent: Dimethylaminopropyl side chain. Properties: The tertiary amine may improve water solubility but could increase off-target interactions due to nonspecific electrostatic binding .
Biological Activity
The compound 4-(4-fluorobenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide is a pyrrole derivative that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article focuses on the biological activity of this compound, exploring its mechanism of action, efficacy against various pathogens, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H22FN3O3 , with a molecular weight of approximately 357.39 g/mol. The compound features a pyrrole ring substituted with a 4-fluorobenzoyl group and a morpholinopropyl moiety, contributing to its unique pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22FN3O3 |
| Molecular Weight | 357.39 g/mol |
| CAS Number | 439111-51-0 |
| Solubility | Soluble in DMSO and DMF |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of pyrrole-2-carboxamide derivatives, including the compound . A notable study demonstrated that certain derivatives exhibited potent activity against Mycobacterium tuberculosis , specifically targeting the MmpL3 protein, which is crucial for mycolic acid biosynthesis in the bacterial cell wall .
Case Study: Anti-Tuberculosis Activity
In a structure-activity relationship (SAR) analysis, compounds similar to this compound showed minimum inhibitory concentrations (MIC) below 0.016 μg/mL against drug-resistant strains of M. tuberculosis . Importantly, these compounds demonstrated low cytotoxicity (IC50 > 64 μg/mL), indicating a favorable therapeutic index .
The mechanism by which this compound exerts its biological effects involves inhibition of the MmpL3 transporter, leading to disruption in mycolic acid synthesis. This inhibition ultimately compromises the integrity of the bacterial cell wall, resulting in bacterial death. The binding affinity and specific interactions within the active site of MmpL3 were elucidated through crystallography and molecular docking studies, revealing critical hydrogen bonds and hydrophobic interactions that stabilize the compound within the binding pocket .
Table 2: Biological Activity Summary
| Activity Type | Target Organism | MIC (μg/mL) | IC50 (μg/mL) | Reference |
|---|---|---|---|---|
| Antitubercular | Mycobacterium tuberculosis | <0.016 | >64 | |
| Cytotoxicity | Vero cells | - | >64 |
Future Directions and Applications
Given its promising antimicrobial activity, further research is warranted to explore the therapeutic applications of this compound in treating drug-resistant tuberculosis and potentially other bacterial infections. Future studies should focus on:
- In Vivo Efficacy: Evaluating the pharmacokinetics and bioavailability in animal models.
- Mechanistic Studies: Further elucidating the molecular interactions with MmpL3 and other potential targets.
- Structural Optimization: Modifying chemical structures to enhance potency and reduce toxicity.
Q & A
Q. What are the established synthetic routes for 4-(4-fluorobenzoyl)-N-(3-morpholinopropyl)-1H-pyrrole-2-carboxamide?
The synthesis typically involves sequential coupling reactions. A common approach is:
Pyrrole core formation : Condensation of fluorobenzoyl chloride with a pyrrole precursor under anhydrous conditions (e.g., using DCM as solvent and triethylamine as a base) .
Amide bond formation : Reaction of the intermediate with 3-morpholinopropylamine via carbodiimide-mediated coupling (e.g., EDC/HOBt in DMF) to introduce the morpholine moiety .
Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., fluorobenzoyl proton shifts at δ 7.2–7.8 ppm, morpholine methylene signals at δ 3.4–3.7 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight (expected [M+H] ~430 Da) and fragmentation patterns .
- IR spectroscopy : Detection of carbonyl stretches (amide C=O at ~1650 cm, fluorobenzoyl C=O at ~1700 cm) .
Advanced Research Questions
Q. How can researchers optimize reaction yields and purity during synthesis?
Optimization strategies include:
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) using response surface methodology to identify optimal conditions .
- Catalyst screening : Testing alternative coupling agents (e.g., HATU vs. EDC) to improve amidation efficiency .
- In-line purification : Employing continuous-flow systems with integrated scavengers to remove excess reagents and byproducts .
Q. How should contradictions in pharmacological data (e.g., IC50_{50}50 variability) be addressed?
Contradictions may arise from:
- Assay conditions : Differences in cell lines (e.g., HEK293 vs. CHO) or buffer pH affecting compound solubility. Validate using standardized protocols (e.g., ATP-based viability assays) .
- Metabolic stability : Use liver microsomal assays to assess interspecies differences in cytochrome P450 metabolism .
- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch-to-batch variability .
Q. What computational methods are effective for predicting target interactions?
- Molecular docking : Use AutoDock Vina to model binding to potential targets (e.g., kinase domains), focusing on fluorobenzoyl π-π interactions and morpholine hydrogen bonding .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess binding mode persistence .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with activity data to guide structural modifications .
Q. How can structural ambiguities in X-ray/NMR data be resolved?
- Multi-technique validation : Cross-reference X-ray crystallography (e.g., space group P2/c) with solid-state NMR to confirm torsional angles .
- DFT calculations : Optimize geometry using Gaussian09 at the B3LYP/6-31G* level to compare theoretical vs. experimental spectra .
- Paramagnetic relaxation enhancement (PRE) : Use spin-labeled analogs to probe conformational flexibility in solution .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
